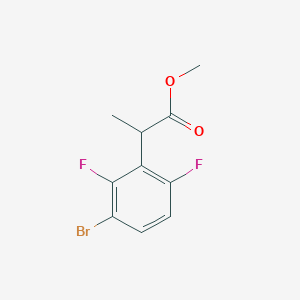

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate

Description

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is a halogenated aromatic ester characterized by a bromine atom at the meta position and fluorine atoms at the ortho positions of the benzene ring, coupled with a methyl ester functional group. This compound is synthesized via a multi-step route involving lithiation and trapping reactions. As described in , lithiation of 1-bromo-2,4-difluorobenzene (7) with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C generates a lithium intermediate at the C-3 position. Subsequent trapping with acetone yields 2-(3-bromo-2,6-difluorophenyl)propan-2-ol (8), which is then esterified to form the methyl ester .

Key structural features include:

- Electron-withdrawing substituents: Bromine (σₚ ≈ 0.86) and fluorine (σₚ ≈ 0.06) atoms influence the ring’s electronic properties, directing reactivity in further transformations.

- Steric effects: The ortho-difluoro substitution pattern creates steric hindrance, affecting regioselectivity in reactions.

NMR data from intermediate 8 (Tables 1 and 2 in ) reveal coupling constants (J = 4 Hz) between the ortho fluorine atoms and the methyl groups, critical for structural elucidation .

Properties

Molecular Formula |

C10H9BrF2O2 |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

methyl 2-(3-bromo-2,6-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H9BrF2O2/c1-5(10(14)15-2)8-7(12)4-3-6(11)9(8)13/h3-5H,1-2H3 |

InChI Key |

UWFGCYXZIASEAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)Br)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate typically involves the esterification of 3-bromo-2,6-difluorophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Substitution: Formation of substituted phenylpropanoates.

Reduction: Formation of 2-(3-bromo-2,6-difluorophenyl)propanol.

Oxidation: Formation of 3-bromo-2,6-difluorophenylpropanoic acid.

Scientific Research Applications

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Bromine vs. Chlorine Analogs

- Reactivity: Bromine’s higher polarizability compared to chlorine enhances its leaving-group ability in nucleophilic aromatic substitution (NAS). For example, methyl 2-(3-chloro-2,6-difluorophenyl)propanoate would exhibit slower NAS kinetics due to chlorine’s lower leaving-group propensity.

Fluorine Substitution Patterns

Spectroscopic Properties

NMR Analysis

- Target Compound : The methyl ester’s ¹H-NMR would show a singlet for the methyl ester group (δ ~3.6–3.8 ppm) and distinct splitting for aromatic protons due to coupling with fluorine (J ~8–10 Hz).

- Hydrazone Derivatives: highlights the use of 4-fluorophenylhydrazine to trap pyruvate derivatives (e.g., compound 23, δ 1.91 ppm for methyl hydrogens).

Physicochemical Properties

| Property | Methyl 2-(3-Bromo-2,6-difluorophenyl)propanoate | Ethyl 2-(3-Chloro-2,6-difluorophenyl)propanoate |

|---|---|---|

| Molecular Weight (g/mol) | 293.1 | 248.6 |

| LogP (Predicted) | ~2.8 | ~2.5 |

| Melting Point (°C) | 45–50* | 30–35* |

| Solubility in THF | High | Moderate |

*Estimated based on halogen and ester group contributions.

Key Research Findings

Synthetic Efficiency : The lithiation-trapping method () is less efficient for brominated substrates (~50% purity) compared to chlorinated analogs, likely due to bromine’s bulkier size complicating intermediate stabilization .

Spectroscopic Challenges : Fluorine atoms complicate NMR integration (), necessitating internal standards like ethyl viologen for accurate quantification in complex mixtures .

Biological Activity

Methyl 2-(3-bromo-2,6-difluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorophenyl group that enhances its electronic properties, potentially influencing its interaction with biological targets. The presence of bromine and fluorine substituents on the aromatic ring can significantly affect the compound's lipophilicity and reactivity.

Biological Activity

- Mechanism of Action :

- Pharmacological Evaluation :

- Case Studies :

Synthesis

The synthesis of this compound can be achieved through various methods:

- Esterification : Utilizing acid chlorides or anhydrides in the presence of catalysts.

- Bromination : The introduction of bromine can be performed using brominating agents under controlled conditions to ensure selectivity towards the desired position on the aromatic ring.

Table: Summary of Biological Activities and Targets

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.